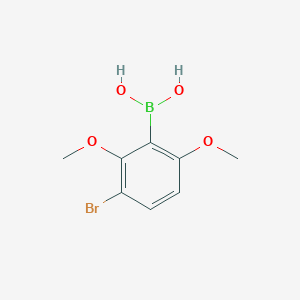

3-Bromo-2,6-dimethoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2,6-dimethoxyphenylboronic acid is a chemical compound with the molecular weight of 260.88 . It is a solid substance at room temperature . The IUPAC name for this compound is (3-bromo-2,6-dimethoxyphenyl)boronic acid .

Molecular Structure Analysis

The InChI code for 3-Bromo-2,6-dimethoxyphenylboronic acid is 1S/C8H10BBrO4/c1-13-6-4-3-5 (10)8 (14-2)7 (6)9 (11)12/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Bromo-2,6-dimethoxyphenylboronic acid is a solid substance at room temperature . It has a molecular weight of 260.88 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用

Analytical Methods in Determining Antioxidant Activity

Boronic acids and their derivatives are instrumental in developing analytical methods for determining antioxidant activity. The critical presentation of tests like ORAC, HORAC, TRAP, and TOSC, which are based on the transfer of a hydrogen atom or an electron, emphasizes their applicability in assessing the kinetics or reaching the equilibrium state of antioxidant capacities in various samples. These methods, reliant on spectrophotometry, underscore the importance of boronic acids in facilitating the analysis of antioxidant activity and capacity in complex samples, potentially including those involving "3-Bromo-2,6-dimethoxyphenylboronic acid" derivatives (Munteanu & Apetrei, 2021).

Electrochemical Surface Finishing and Energy Storage

The review on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) showcases the evolving research in electroplating and energy storage. Boronic acids, including potentially "3-Bromo-2,6-dimethoxyphenylboronic acid," might play roles in the development of novel electrochemical applications due to their ability to interact with these RTILs. This highlights their importance in advancing electrochemical technologies that could lead to more efficient energy storage and surface finishing techniques (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

作用機序

Mode of Action

These esters are formed by the reaction of the boronic acid with a hydroxyl group on the target molecule .

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction, to construct carbon-carbon bonds . This suggests that 3-Bromo-2,6-dimethoxyphenylboronic acid could potentially be involved in similar reactions.

Result of Action

The ability of boronic acids to form stable covalent bonds with a variety of biological targets suggests that they could potentially modulate a wide range of biological processes .

Action Environment

The action of 3-Bromo-2,6-dimethoxyphenylboronic acid, like other boronic acids, can be influenced by environmental factors such as pH and the presence of diols. For example, the formation of boronate esters is pH-dependent, with the reaction favoring ester formation at higher pH levels . Additionally, the presence of diols can compete with the target molecule for binding to the boronic acid, potentially affecting its efficacy .

特性

IUPAC Name |

(3-bromo-2,6-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKKMVAQHOAAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)Br)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dimethoxyphenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。